molecular formula C11H10N2O2 B13316976 3-(Quinoxalin-6-YL)propanoic acid

3-(Quinoxalin-6-YL)propanoic acid

Cat. No.: B13316976
M. Wt: 202.21 g/mol
InChI Key: FEQUVSRFJAVRTD-UHFFFAOYSA-N
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Description

3-(Quinoxalin-6-YL)propanoic acid is a nitrogen-containing heterocyclic compound. It features a quinoxaline ring attached to a propanoic acid moiety. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, organic synthesis, and materials science.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-quinoxalin-6-ylpropanoic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)4-2-8-1-3-9-10(7-8)13-6-5-12-9/h1,3,5-7H,2,4H2,(H,14,15)

InChI Key

FEQUVSRFJAVRTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinoxalin-6-YL)propanoic acid typically involves the reaction of 1,2-phenylenediamine with a suitable carbonyl compound. One common method is the condensation of 1,2-phenylenediamine with α-dicarbonyl compounds in the presence of a catalyst such as pyridine in tetrahydrofuran at room temperature . This reaction yields quinoxaline derivatives, which can then be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

3-(Quinoxalin-6-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to form quinoxalinones.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxalinones

    Reduction: Dihydroquinoxalines

    Substitution: Various substituted quinoxaline derivatives

Scientific Research Applications

3-(Quinoxalin-6-yl)propanoic acid is an organic compound with a quinoxaline ring substituted with a propanoic acid moiety, characterized by its potential biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of various pharmacologically active agents. The quinoxaline structure is a bicyclic compound composed of two fused aromatic rings, specifically a benzene and a pyridine ring, which contributes to its unique chemical properties.

Pharmaceutical Development

This compound serves as a lead compound for designing new anticancer agents and other therapeutics targeting various diseases. Quinoxaline derivatives have demonstrated the ability to inhibit various cancer cell lines, suggesting that this compound may possess similar properties, with a mechanism that may involve interference with specific cellular pathways or protein targets associated with tumor growth and proliferation.

Anticancer Research

Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, indicating its therapeutic potential.

Interactions with Biological Targets

Studies on this compound have shown its potential interactions with various biological targets, such as specific enzymes or receptors involved in cancer pathways.

Treatment of Chronic and Metabolic Diseases

Quinoxaline derivatives have shown numerous applications regarding the treatment of several chronic and metabolic diseases, such as cancer, diabetes, neurological disorders, atherosclerosis, and inflammation .

Other potential applications:

  • Liver Diseases: Compounds including quinoxalines are useful for treating liver diseases .
  • Antimicrobial Activity: Quinoxaline derivatives have documented antimicrobial activity . A new series of 8-chloro-1,4-substituted[1,2,4]triazolo[4,3-a] quinoxaline derivatives was synthesized and screened for antimicrobial and antioxidant activities .
  • Antitubercular Activity: Dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline had major antiviral activity and was shown to inhibit replication of HSV-1, cytomegalovirus, and varicellaezoster virus in tissue culture .
  • Inhibition of Trypanosoma cruzi: Growth inhibition of some quinoxaline N,N-dioxide derivatives and related compounds against Trypanosoma cruzi has been reported .

Structural Analogs and Their Activities

Compound NameStructural FeaturesBiological Activity
3-(2,3-Dimethylquinoxalin-6-yl)propanoic acidMethyl substitutions on the quinoxaline ringPotentially enhanced anticancer activity
2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acidIndole substitution enhancing biological activityAntitumor properties
Quinoxalin-5-ylmethanamine hydrochlorideDifferent position of nitrogen in the ringNeuroprotective effects

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-6-YL)propanoic acid involves its interaction with various molecular targets. The quinoxaline ring can interact with enzymes and receptors, inhibiting their activity. For example, quinoxaline derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Phthalazine: Structurally similar to quinoxaline but with different pharmacological properties.

    Cinnoline: Another isomeric compound with a fused benzene and pyrazine ring.

Uniqueness

3-(Quinoxalin-6-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Biological Activity

3-(Quinoxalin-6-YL)propanoic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline ring structure substituted with a propanoic acid moiety. The quinoxaline structure consists of two fused aromatic rings, which contributes to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that quinoxaline derivatives can inhibit various cancer cell lines, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve interference with specific cellular pathways associated with tumor growth and proliferation.

In vitro Studies:

  • Cell Proliferation Inhibition: In vitro assays demonstrated the ability of this compound to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, indicating its therapeutic potential against malignancies such as colon and breast cancer .
  • Cytotoxicity: In a study evaluating the cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7), several derivatives exhibited higher cytotoxicity than standard drugs like doxorubicin, highlighting their potential as effective anticancer agents .

The biological activity of this compound may involve:

  • Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This receptor is crucial for tumor angiogenesis. Compounds derived from quinoxaline have shown to effectively reduce VEGFR-2 activity .
  • Targeting Cellular Pathways: The compound may interact with specific enzymes or receptors involved in cancer pathways, disrupting their function and leading to reduced tumor growth .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
3-(2,3-Dimethylquinoxalin-6-YL)propanoic acidMethyl substitutions on the quinoxaline ringPotentially enhanced anticancer activity
2-{6H-indolo[2,3-b]quinoxalin-6-yl}propanoic acidIndole substitution enhancing biological activityAntitumor properties
Quinoxalin-5-ylmethanamine hydrochlorideDifferent position of nitrogen in the ringNeuroprotective effects

Case Studies

  • Cytotoxicity Evaluation: A study evaluated the cytotoxic effects of various derivatives against MCF-7 cells. Results indicated that certain modifications increased potency compared to traditional chemotherapeutics .
  • Antiviral Activity: Although primarily studied for anticancer properties, some derivatives have been explored for antiviral effects. However, results showed limited antiviral activity compared to established antiviral agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving:

  • Alkylation Reactions: Utilizing unsaturated compounds in the presence of specific catalysts to form the desired product .
  • Modification Techniques: Employing different chemical reactions to enhance biological activity through structural modifications .

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling 3-(Quinoxalin-6-YL)propanoic acid in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation or work in a fume hood to avoid inhalation of dust or vapors .
  • In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention if irritation persists .
  • Store in a tightly sealed container in a cool, dry, well-ventilated area, away from oxidizers and incompatible substances to prevent degradation .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Cyclocondensation reactions : Utilize α-acetyl-N-arylhydrazonoyl chlorides with quinoline precursors in ethanol and triethylamine to form quinoxaline derivatives (e.g., ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates) .
  • Nucleophilic addition : React 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives with thiol-containing propanoic acid precursors under controlled pH and temperature to introduce the propanoic acid moiety .
  • Validate intermediates using IR, NMR, and mass spectrometry to ensure structural fidelity .

Q. How should researchers analyze the purity of this compound?

  • Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Use an Agilent 1260 Infinity system with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Monitor UV absorption at 254 nm .
  • Melting point determination : Compare observed melting points with literature values (e.g., 101–184°C for related quinoxaline derivatives) to detect impurities .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized?

  • Methodological Answer :

  • Parameter screening : Vary temperature (50–100°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst load (e.g., triethylamine) to maximize yield. Monitor reactions via TLC or HPLC .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for cyclocondensation steps .
  • AI-driven retrosynthesis : Leverage predictive models (e.g., Template_relevance Reaxys) to identify novel pathways, though experimental validation is critical (Note: BenchChem content excluded per guidelines).

Q. What advanced techniques resolve contradictions in spectral data for quinoxaline derivatives?

  • Methodological Answer :

  • Multi-spectral correlation : Cross-reference NMR (¹H/¹³C), IR, and high-resolution MS data to confirm functional groups and connectivity. For example, quinoxaline C-H stretches appear at 1600–1650 cm⁻¹ in IR .
  • Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
  • X-ray crystallography : Resolve ambiguous stereochemistry by crystallizing derivatives (e.g., sodium salts of thio-propanoic acid variants) .

Q. How does the electronic structure of this compound influence its reactivity?

  • Methodological Answer :

  • Conformational analysis : Apply the Altona equation to assess the torsional angles of the propanoic acid side chain and its interaction with the quinoxaline ring .
  • Electron-withdrawing effects : The quinoxaline ring’s electron-deficient nature enhances the acidity of the propanoic acid group (pKa ~3–4), impacting solubility and reactivity in nucleophilic substitutions .

Q. What metabolic pathways might degrade this compound in biological systems?

  • Methodological Answer :

  • Phase I metabolism : Hydroxylation at the quinoxaline ring (C3 or C7 positions) via cytochrome P450 enzymes, followed by oxidation to carboxylic acid derivatives .
  • Phase II conjugation : Glucuronidation or sulfation of hydroxylated metabolites, detectable via LC-MS/MS with negative ion mode .
  • Dehydroxylation studies : Simulate metabolic conditions in vitro using liver microsomes to identify stable metabolites .

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